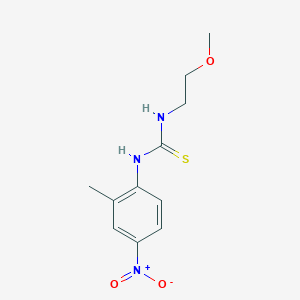![molecular formula C19H22N2O3 B4117344 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Übersicht
Beschreibung
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPA is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to bind to certain proteins, including the estrogen receptor and the androgen receptor, and to inhibit their activity. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to disrupt the function of certain enzymes, including tyrosine kinases and proteases.
Biochemical and Physiological Effects:
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high purity and stability. However, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is also known to have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, including the development of new biosensors and imaging probes, the exploration of its potential as an anticancer agent, and the investigation of its immunomodulatory effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to determine its potential toxicity and side effects.
In conclusion, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is a chemical compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to explore its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been used in the development of biosensors for detecting various analytes, including glucose and cholesterol.
Eigenschaften
IUPAC Name |
2-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(22)21-17-7-5-4-6-16(17)19(20)23/h4-11,13H,3,12H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYDSPRMMLKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)
![4-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4117277.png)
![2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)


![1-[3-(benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117290.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide](/img/structure/B4117360.png)

![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)